Ali Akbar Asgharinezhad,
Homeira Ebrahimzadeh
PMID: 26278357
DOI:
10.1016/j.chroma.2015.07.087
Abstract
The simultaneous extraction of acidic, basic and amphiprotic pollutants from various samples is a considerable and disputable concept in sample preparation strategies. In this study, for the first time, coextraction of acidic, basic and amphiprotic pollutants (polar and apolar) with multiwalled carbon nanotubes/Fe3O4@polypyrrole (MWCNTs/Fe3O4@PPy) composite based dispersive micro-solid phase extraction followed by high performance liquid chromatography-photo diode array detection was introduced. Firstly, the extraction efficiency of various magnetic nanosorbents including Fe3O4, MWCNTs/Fe3O4, graphene oxide/Fe3O4 (GO/Fe3O4), Fe3O4@PPy, MWCNTs/Fe3O4@PPy and GO/Fe3O4@PPy were compared. The results revealed that MWCNTs/Fe3O4@PPy nanocomposite has higher extraction efficiency for five selected model analytes (4-nitrophenol, 3-nitroaniline, 2,4-dichloroaniline, 3,4-dichloroaniline and 1-amino-2-naphthol). Box-Behnken design methodology combined with desirability function approach was applied to find out the optimal experimental conditions. The opted conditions were: pH of the sample, 8.2; sorbent amount, 12 mg; sorption time, 5.5 min; salt concentration, 14% w/w; type and volume of the eluent, 120 μL acetonitrile; elution time; 2 min. Under the optimum conditions detection limits and linear dynamic ranges were achieved in the range of 0.1-0.25 μg L(-1) and 0.5-600 μg L(-1), respectively. The percent of extraction recovery and relative standard deviations (n=5) were in the range of 45.6-82.2 and 4.0-8.5, respectively. Ultimately, the applicability of this method was successfully confirmed by analyzing rain, snow and river water samples and satisfactory results were obtained.
Jolanta B Niedźwiecka,
Scott R Drew,
Mark A Schlautman,
Kayleigh A Millerick,
Erin Grubbs,
Nishanth Tharayil,
Kevin T Finneran
PMID: 28849653
DOI:
10.1021/acs.est.7b02433
Abstract
The Department of Defense has developed explosives with the insensitive munition 2,4-dinitroanisole (DNAN), to prevent accidental detonations during training and operations. Understanding the fate and transport of DNAN is necessary to assess the risk it may represent to groundwater once the new ordnance is routinely produced and used. Experiments with ferrous iron or anthrahydroquinone-2,6-disulfonate (AH
QDS) were conducted from pH 6.0 to 9.0 with initial DNAN concentrations of 100 μM. DNAN was degraded by 1.2 mM Fe(II) at pH 7, 8, and 9, and rates increased with increasing pH. Greater than 90% of the initial 100 μM DNAN was reduced within 10 min at pH 9, and all DNAN was reduced within 1 h. AH
QDS reduced DNAN at all pH values tested. Cells of Geobacter metallireducens were added in the presence and absence of Fe(III) and/or anthraquinone-2,6-disulfonate (AQDS), and DNAN was also reduced in all cell suspensions. Cells reduced the compound directly, but both AQDS and Fe(III) increased the reaction rate, via the production of AH
QDS and/or Fe(II). DNAN was degraded via two intermediates: 2-methoxy-5-nitroaniline and 4-methoxy-3-nitroaniline, to the amine product 2,4-diaminoanisole. These data suggest that an effective strategy can be developed for DNAN attenuation based on combined biological-abiotic reactions mediated by Fe(III)-reducing microorganisms.
Marek Daszkiewicz
PMID: 24835936
DOI:
10.1016/j.saa.2014.04.126
Abstract
Crystal structures of bis(3-nitroanilinium) hexachloridostannate monohydrate, (H3NA)2SnCl6·H2O, was determined by means of X-ray single crystal diffraction. Relaxed potential energy surface of the H3NA(+) ion was calculated at the B3LYP/6-31(d,p) level. The energy of the H3NA(+) ion is approximately independent upon rotation of the ammonio group. It significantly depends on relative position of the nitro group towards aromatic ring. Theoretical spectra were calculated for the [(A-H3NA)Cl5·H2O](4-) and [(B-H3NA)Cl5](4-) anions, and thus hydrogen bonds of the ammonio group with the nearest neighboring atoms were included. PED results revealed that no coupling among all of the N-H oscillators exists. They vibrate separately because each hydrogen atom of the ammonio group of A- and B-H3NA(+) ions has different surroundings of the acceptors. Overall, very good agreement between theoretical and experimental frequencies was achieved.
V K Shormanov,
D A Gerasimov,
V A Omel'chenko
PMID: 25796931
DOI:
Abstract
The objective of the present work was to elucidate the peculiarities of isolation of 4-nitroanilin from the biological material with the use of TLC and HPLC techniques, low-pressure column chromatography, and spectrophotometry. The results of the study made it possible to substantiate the application of 1,4-dioxane as an agent for the isolation of 4-nitroanilin from the biological material. The optimal conditions of the procedure for isolation of 4-nitroanilin from the hepatic tissue using 1,4-dioxane were determined. It was shown that the 4-nitroanilin thus obtained can be purified from the co-extracted substances on a L 40/100 mcm silicagel column. The quantitative assessment of the isolation of different amounts of 4-nitroanilin from the cadaveric liver is proposed taking into consideration the extraction conditions.
E Selvakumar,
G Anandha babu,
P Ramasamy,
A Chandramohan
PMID: 24322759
DOI:
10.1016/j.saa.2013.11.029
Abstract
A new organic intermolecular charge transfer complex 3-nitroaniline 4-methyl benzene sulfonate (NATS) has been successfully synthesized and good optical quality single crystals grown by slow solvent evaporation solution growth technique at room temperature using methanol as the solvent. The (1)H and (13)C NMR spectra were recorded to establish the molecular structure of the title complex. The crystal structure of NATS has been determined by single crystal XRD analysis and it belongs to orthorhombic crystal system with space group Pbca. Fourier transform infrared (FT-IR) spectral study has been carried out to confirm the presence of various functional groups present in the complex. Electronic absorption spectrum was recorded to find the prevalent charge transfer activity in the complex. The UV-Vis-NIR transmission spectrum was recorded in the range 200-2500 nm, to find the optical transmittance window and lower cut off wavelength of the title crystal. The thermal stability of the title complex crystal was studied by using thermo-gravimetric and differential thermal analyses and found that the compound is stable up to 215 °C.
Li-Fang Hu,
Yu-Yang Long,
Hua-Jun Feng,
Dong-Sheng Shen
PMID: 19847703
DOI:
10.1080/10934520903005152
Abstract
A 'semi-solid' Fenton process (SSFP), in which the Fenton process (FP) takes place in a matrix with a low liquid-to-solid ratio (= 5:1), was conducted on the degradation of o-nitroaniline (ONA) in hazardous solid waste. Based on the assumption of a first order reaction between ONA and the hydroxyl radical (.OH), an SSFP kinetic model was developed to accurately describe the kinetics of ONA degradation and to quantitatively investigate the effect of operating conditions. Half-life prediction model was also proposed and compared with the half-life calculated from pseudo first order equation to prove the effect of operating conditions. It showed that the degradation of ONA proceeded rapidly at pH 3.5. The kinetic rate constant, k, for ONA degradation increased with the initial ferrous ion concentration, but decreased with the liquid-to-solid ratio. With respect to the lowest residual ONA concentration, the optimal ferrous ion concentration and liquid-to-solid ratio were 0.062 mol/kg dry weight and 1.8, respectively.
Changlun Tong,
Yun Guo,
Weiping Liu
PMID: 20663537
DOI:
10.1016/j.chemosphere.2010.06.066
Abstract
A high-performance liquid chromatography (HPLC)-ultraviolet detection method, combined with solid-phase extraction (SPE), was developed for the determination of five nitroaniline and dinitroaniline isomers including 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline and 2,6-dinitroaniline in wastewater samples. Extraction of the five isomers was carried out with a hydrophile-lipophile balance cartridge, the Oasis HLB. The cartridge was washed by a mixed aqueous solution containing 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate before the five isomers were eluted by a mixture of methanol and acetic acid. Separation of the five isomers was achieved by using an Agilent TC-C(18) column at 30°C, and using a mixture of acetonitrile/water 30/70 (v/v) as mobile phase under an isocratic condition at a flow rate of 1.0 mL/min. The analytes were detected by a UV detector at a wavelength of 225 nm. Recoveries of the five isomers in the spiked sewage sample were between 84.6% and 94.0% with a relative standard deviation of less than 4.7%. The limits of quantification (LOQ) determined in a spiked sewage sample of 500 mL were 2.0 x 10(-9)M for 2-nitroaniline, 3-nitroaniline and 2,6-dinitroaniline, and 4.5 x 10(-9)M for 4-nitroaniline and 2,4-dinitroaniline. The proposed method was applied to determine the five isomers in real samples of acidic wastewater and printing and dyeing wastewater.
Xin Chen,
Xiaoyu Cheng,
J Justin Gooding
PMID: 22998012
DOI:
10.1021/ac3014675
Abstract
The determination of nitroaromatic compounds in aqueous solution was investigated at β-cyclodextrin (β-CD)/silver nanoparticle (AgNPs) composite modified ITO electrodes. This method relies on the different reduction potentials for the various nitroaromatic isomers, the different binding strengths of the nitroaromatic isomer guests to the β-CD host, and excellent electron transfer ability of AgNPs. After incubation in a solution with different single nitroaromatic compounds, reduction peaks in the range from -550 to -913 mV were observed at the modified electrode, depending on the nitroaromatic compound present. The sensor exhibited selectivity for some isomers in a solution containing a mixture of nitroaromatic compounds. In particular, the sensor shows specificity for 4-nitroaniline and 1-chloro-2-nitrobenzene over other nitroaniline isomers and nitrochlorobenzene isomers, respectively. The results show that all the nitroaromatic compounds, 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 1-chloro-2-nitrobenzene, 1-chloro-3-nitrobenzene, and 1-chloro-4-nitrobenzene, could not only be detected but the electrode demonstrated a preference for the more strongly complexing species.
Haoting Tian,
Yong Guo,
Bo Pan,
Cheng Gu,
Hui Li,
Stephen A Boyd
PMID: 26029791
DOI:
10.1021/acs.est.5b01026
Abstract
A new photoreduction pathway for nitro-aromatic compounds (NACs) and the underlying degradation mechanism are described. 1,3-Dinitrobenzene was reduced to 3-nitroaniline by the widely distributed aromatic molecule indole; the reaction is facilitated by montmorillonite clay mineral under both simulated and natural sunlight irradiation. The novel chemical reaction is strongly affected by the type of exchangeable cation present on montmorillonite. The photoreduction reaction is initiated by the adsorption of 1,3-dinitrobenzene and indole in clay interlayers. Under light irradiation, the excited indole molecule generates a hydrated electron and the indole radical cation. The structural negative charge of montmorillonite plausibly stabilizes the radical cation hence preventing charge recombination. This promotes the release of reactive hydrated electrons for further reductive reactions. Similar results were observed for the photoreduction of nitrobenzene. In situ irradiation time-resolved electron paramagnetic resonance and Fourier transform infrared spectroscopies provided direct evidence for the generation of hydrated electrons and the indole radical cations, which supported the proposed degradation mechanism. In the photoreduction process, the role of clay mineral is to both enhance the generation of hydrated electrons and to provide a constrained reaction environment in the galley regions, which increases the probability of contact between NACs and hydrated electrons.